molecular formula C29H37N5O9 B114736 Glycyl-tyrosyl-tyrosyl-prolyl-threonine CAS No. 142155-24-6

Glycyl-tyrosyl-tyrosyl-prolyl-threonine

Cat. No. B114736
M. Wt: 599.6 g/mol
InChI Key: SBTRTGWXCQVLKM-VHEHYOFYSA-N
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Description

Glycyl-tyrosyl-tyrosyl-prolyl-threonine is a peptide with the molecular formula C29H37N5O9 . It has an average mass of 599.632 Da and a monoisotopic mass of 599.259155 Da . This peptide is an organic molecular entity.


Synthesis Analysis

The synthesis of peptides like Glycyl-tyrosyl-tyrosyl-prolyl-threonine often involves the use of prolyl-specific peptidases (PsP). These enzymes occur in various organisms including bacteria, fungi, plants, and insects . PsP type enzymes are further grouped into different subclasses of which prolyl aminopeptidases (EC 3.4.11.5, PAP), prolyl carboxypeptidases (EC 3.4.17.16, PCP) and prolyl oligopeptidases/prolyl endopeptidases (EC 3.4.21.26, POP/PEP) are of major interest for applications in food biotechnology .


Molecular Structure Analysis

The molecular structure of peptides like Glycyl-tyrosyl-tyrosyl-prolyl-threonine can be investigated using photoemission spectroscopy and theoretical modeling . The central ring and the side chains act as independent chromophores whose spectra do not influence one another, except for prolyl dipeptides, where the pyrrole ring is fused with the central ring .


Chemical Reactions Analysis

The acidity of the α-proton in peptides has an essential role in numerous biochemical reactions and underpins their stereochemical integrity, which is critical to their biological function . The acidities of the α-proton in prolyl residues were increased by 3–89 fold relative to other amino acid residues (prolyl > glycyl ≫ alanyl > tyrosyl) .


Physical And Chemical Properties Analysis

The physical and chemical properties of peptides like Glycyl-tyrosyl-tyrosyl-prolyl-threonine can be analyzed using various techniques. For instance, the valence spectra are generally characterized by a restricted set of outer valence orbitals separated by a gap from most other valence orbitals .

Scientific Research Applications

1. Conformational Analysis and Hyperpolarizability Study

Peptides like Glycyl-tyrosyl-tyrosyl-prolyl-threonine play a crucial role in therapeutic interventions for various diseases. A study by Bicak & Gunduz (2022) focused on the conformational structure and electronic properties of a similar peptide, Tyrosyl-Lysyl-Threonine. Their research utilized molecular mechanical and quantum mechanical methods to optimize the structure and understand its conformational changes and nonlinear optical properties.

2. Enzymatic Hydrolysis Susceptibility

Research on similar peptide structures, like (glycyl)n - l -tyrosine, by Yoshida, Yamamoto, & Izumiya (1968), investigated their susceptibility to enzymatic hydrolysis. Their findings contribute to understanding how peptides with tyrosine and glycine are broken down by enzymes, which is crucial for peptide-based drug development and biological functions.

3. Structural Changes in Enzyme-Substrate Interaction

Research on tyrosyl-tRNA synthetase mutants by Carter et al. (1984) and Brown, Brick, & Blow (1987) showed how alterations in amino acid sequences affect enzyme activity and structure. Understanding these changes can aid in the design of peptides with enhanced biological activities.

4. NMR Spectroscopy of Phosphorylated Peptides

Hoffmann et al. (2009) studied phosphorylated model peptides, including glycylglycyltyrosylalanine. Their work using NMR spectroscopy provides insights into the structural changes upon phosphorylation, essential for understanding peptide function in cellular signaling and metabolism.

5. Thermal Polymerization and Peptide Formation

Hartmann, Brand, & Dose (1981) investigated the thermal polymerization of amino acids, including glycine and tyrosine. Their findings on peptide formation and the mechanism of polymerization contribute to the understanding of prebiotic chemistry and the origin of life.

6. Crystal Structure Analysis

Eggleston & Baures (2009) studied the crystal structure of glycyl-L-tyrosyl-L-alanine as part of peptide structural investigations. This research, detailed in Eggleston & Baures (2009), is significant for understanding peptide folding and interactions, which is crucial in drug design and protein engineering.

Future Directions

Future research on peptides like Glycyl-tyrosyl-tyrosyl-prolyl-threonine could focus on their potential applications in various fields. For instance, cyclic dipeptides are a subset of the much larger class of peptides, and many are biologically active . They possess a number of interesting biological properties including antiviral, antibiotic, and anti-tumor activity . Therefore, these peptides could be used as scaffolds for drugs .

properties

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O9/c1-16(35)25(29(42)43)33-27(40)23-3-2-12-34(23)28(41)22(14-18-6-10-20(37)11-7-18)32-26(39)21(31-24(38)15-30)13-17-4-8-19(36)9-5-17/h4-11,16,21-23,25,35-37H,2-3,12-15,30H2,1H3,(H,31,38)(H,32,39)(H,33,40)(H,42,43)/t16-,21+,22+,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTRTGWXCQVLKM-VHEHYOFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931372
Record name N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-tyrosyl-tyrosyl-prolyl-threonine

CAS RN

142155-24-6
Record name Exorphin A5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[1-(N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}tyrosyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycyl-tyrosyl-tyrosyl-prolyl-threonine
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